Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-
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Overview
Description
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- is a chemical compound with the molecular formula C8H11NO4S2. It is a member of the sulfonamide family, which is known for its wide range of applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a methanesulfonamide group attached to a 4-methylphenylsulfinyl moiety, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- typically involves the reaction of methanesulfonamide with 4-methylphenylsulfinyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity . The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives .
Scientific Research Applications
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research . In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it has been studied for its potential as an antibacterial and antifungal agent . Additionally, it is used in the development of new pharmaceuticals and agrochemicals . In the industrial sector, it is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways . The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates . This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death . The compound’s ability to undergo various chemical reactions also allows it to interact with different biological targets, enhancing its efficacy as a therapeutic agent .
Comparison with Similar Compounds
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- can be compared with other sulfonamide derivatives such as N-(4-methylphenyl)methanesulfonamide and methanesulfonamide . While all these compounds share the sulfonamide functional group, Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the 4-methylphenylsulfinyl moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
List of Similar Compounds
Properties
CAS No. |
55116-70-6 |
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Molecular Formula |
C8H11NO3S2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
(4-methylphenyl)sulfinylmethanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-7-2-4-8(5-3-7)13(10)6-14(9,11)12/h2-5H,6H2,1H3,(H2,9,11,12) |
InChI Key |
XWMOWPLTCRUNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CS(=O)(=O)N |
Origin of Product |
United States |
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